2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-15-5-3-6-16(13-15)23-19(26)14-25-18-9-12-30-20(18)21(27)24(22(25)28)10-8-17-7-4-11-29-17/h3-7,9,11-13,20H,2,8,10,14H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXMJAHMFJWKQL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. Its structure incorporates a thiophene ring and a pyrimidine ring, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O3S2
- Molecular Weight : 439.55 g/mol
- IUPAC Name : 2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-ethylphenyl)acetamide
The compound's structure includes multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of the thiophene and pyrimidine rings is particularly significant in conferring biological activity.
Research indicates that compounds similar to this one exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of Enzymatic Activity : The compound is reported to inhibit specific enzymatic pathways, which can lead to reduced proliferation of cancer cells.
- Antitumor Activity : Studies have demonstrated the potential of this compound in targeting triple-negative breast cancer cells through pathways involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| MIF2 Tautomerase Inhibition | 7.2 ± 0.6 | |
| Antitumor Activity | Varies (43%-87% inhibition) | |
| Cytotoxicity in Cancer Cells | Effective against MDA-MB-231 cells |
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Antitumor Efficacy : A study by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The most potent derivative showed significant inhibition rates, suggesting a promising avenue for cancer therapy .
- Mechanistic Insights : Research focused on the structure–activity relationship (SAR) of similar compounds revealed that specific substitutions on the thiophene and pyrimidine rings can enhance or diminish biological activity. For example, modifications leading to increased lipophilicity often correlated with improved cellular uptake and efficacy against tumor cells.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 439.55 g/mol. Its structure features a thieno[3,2-d]pyrimidine core that is essential for its biological activity. The presence of thiophene and other substituents contributes to its pharmacological properties.
Antimicrobial Activity
Overview : The compound has shown significant antimicrobial properties against various microbial strains. This includes activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
-
Gram-positive Bacteria :
- Effective against Staphylococcus aureus and Enterococcus faecium, particularly methicillin-resistant strains.
- Minimum inhibitory concentration (MIC) values were recorded at 8 µg/mL for resistant strains.
-
Fungal Activity :
- Exhibits antifungal activity against Candida species, including drug-resistant strains like Candida auris.
Table 1: Antimicrobial Activity Summary
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Significant |
| Enterococcus faecium | 8 | Significant |
| Candida auris | <16 | Moderate |
| Klebsiella pneumoniae | >64 | No activity |
Anticancer Activity
Overview : Research indicates that this compound exhibits promising anticancer effects on various cancer cell lines.
Key Findings:
- Cell Lines Tested :
- A549 (lung cancer) and Caco-2 (colon cancer).
- Mechanism of Action :
- Induces apoptosis and causes cell cycle arrest in the G1 phase.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest (G1 phase) |
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine core can significantly influence biological activity:
- Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial potency.
- Alkyl Chain Length : Variations in the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.
Synthesis of the Compound
The synthesis typically involves multi-step organic synthesis techniques, which include:
- Formation of Thieno[3,2-d]pyrimidine Derivatives : Achieved through cyclocondensation reactions.
- Acetylation Process : Final product formation through acetylating the thieno[3,2-d]pyrimidine derivative with appropriate substituents.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Substituent Variations
Compound 1 :
- Name: 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide (CAS: Not specified)
- Structure: Shares the thieno[3,2-d]pyrimidine core but substitutes the thiophen-2-yl group with a 2,5-dichlorophenyl moiety and replaces the 3-ethylphenyl with a phenethyl group.
- Molecular Formula : C22H19Cl2N3O3S
- Molar Mass : 488.38 g/mol .
Compound 2 :
- Name: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS: 1105223-93-5)
- Structure: Retains the thieno[3,2-d]pyrimidine core but lacks the dioxo groups and thiophen-2-yl substituent. Features a 7-phenyl and 2-ethyl-6-methylphenyl group.
- Molecular Formula : C23H21N3O2S
- Molar Mass : 403.50 g/mol .
- Key Differences : The absence of dioxo groups reduces hydrogen-bonding capacity, while the phenyl and methyl/ethyl substituents may alter steric hindrance in target binding.
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | 439.55 g/mol | 488.38 g/mol | 403.50 g/mol |
| Polar Groups | 3 (dioxo, acetamide) | 3 (dioxo, acetamide) | 2 (oxo, acetamide) |
| Lipophilic Groups | Thiophen-2-yl, ethylphenyl | Dichlorophenyl, phenethyl | Phenyl, ethyl/methylphenyl |
| Predicted LogP | ~3.2 (estimated) | ~4.1 (due to Cl) | ~3.5 |
Notes:
- Compound 2’s lower molecular weight and fewer polar groups may improve solubility but reduce target affinity.
Bioactivity and Target Interactions
- Target Compound: Predicted to inhibit kinases or proteases due to its dioxo groups and planar thienopyrimidine core. Molecular docking () suggests high Tanimoto similarity (>0.7) with kinase inhibitors like imatinib .
- Compound 1 : The dichlorophenyl group may enhance binding to hydrophobic pockets (e.g., in CYP450 enzymes), as seen in ’s bioactivity clustering .
- Compound 2: Lacks dioxo groups, likely reducing interactions with polar residues in active sites. Its phenyl groups may favor interactions with aromatic amino acids (e.g., tyrosine) .
Spectroscopic Data Comparison
| Technique | Target Compound (Key Signals) | Compound 1 (Key Signals) |
|---|---|---|
| 1H NMR | δ 7.8–7.2 (thiophene H), δ 2.5 (CH2) | δ 7.6–7.1 (Cl-substituted aryl H) |
| 13C NMR | δ 170 (C=O), δ 125–140 (thiophene C) | δ 168 (C=O), δ 130–135 (Cl-substituted C) |
| IR | 1670 cm⁻¹ (C=O stretch) | 1665 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |
Notes:
Q & A
Q. How can researchers optimize the synthesis of this thienopyrimidinone-acetamide derivative to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, Knoevenagel condensation (used in structurally similar pyridine derivatives) can be adapted with toluene and catalytic piperidine/acetic acid to stabilize intermediates . Purification via recrystallization (e.g., using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the compound in >95% purity . Monitoring reaction progress with TLC or HPLC (C18 columns, UV detection at 254 nm) ensures minimal byproducts .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer: Use a multi-technique approach:
- FTIR/Raman: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo-thienopyrimidinone core, C≡N vibrations if cyano substituents are present) .
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl ethyl group integration, acetamide methylene protons at δ ~4.0 ppm) .
- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic systems with Z’=1, as seen in related pyrimidine derivatives) .
Q. What strategies are recommended for assessing solubility and stability in preclinical studies?
- Methodological Answer:
- Solubility: Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) with surfactants (e.g., Tween-80) or co-solvents (PEG-400) .
- Stability: Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor via HPLC for degradation products .
Advanced Research Questions
Q. How do electronic effects of the thiophen-2-yl ethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-rich thiophene moiety enhances electrophilic substitution at the 5-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-fluorophenyl) in THF/water (3:1) at 80°C. DFT calculations (e.g., Gaussian09) can predict regioselectivity by analyzing frontier molecular orbitals . Contrast with steric effects from the 3-ethylphenyl acetamide group, which may hinder access to the pyrimidinone core .
Q. How can researchers reconcile discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
- Metabolite identification: Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites. For example, oxidation of the thiophene ring or hydrolysis of the acetamide may reduce efficacy .
- Theoretical framework: Link results to established models (e.g., Lipinski’s Rule of Five) to explain poor absorption if logP >5 or molecular weight >500 .
Q. What computational methods are suitable for predicting binding modes to target enzymes (e.g., kinases)?
- Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize hydrogen bonding with the pyrimidinone dioxo groups and hydrophobic contacts with the 3-ethylphenyl group .
- MD simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
- Methodological Answer:
- Isolation and characterization: Purify byproducts via preparative HPLC and analyze with HRMS/NMR .
- Mechanistic probes: Use deuterated solvents (e.g., D₂O) or radical scavengers (TEMPO) to test for radical-mediated pathways. For example, dimerization may occur via thiyl radicals from the thiophene moiety .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and DFT-calculated bond lengths?
- Methodological Answer:
- Experimental validation: Re-examine crystal structure quality (R factor <0.05, data-to-parameter ratio >10) . Disorder in the thiophen-2-yl ethyl group (common in flexible substituents) may skew measurements .
- Theoretical adjustments: Apply B3LYP/6-311+G(d,p) basis sets with solvent corrections (PCM model) to improve DFT accuracy. Discrepancies >0.02 Å suggest missing van der Waals interactions in calculations .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
